molecular formula C20H21NO3 B607867 GSK8573 CAS No. 1693766-04-9

GSK8573

Numéro de catalogue: B607867
Numéro CAS: 1693766-04-9
Poids moléculaire: 323.392
Clé InChI: QQBGNWWJANJWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

GSK8573 plays a role in biochemical reactions as an inactive control compound. It interacts specifically with the bromodomain-containing protein BRD9, exhibiting a binding affinity with a dissociation constant (Kd) value of 1.04 micromolar . This interaction is significant because it allows researchers to distinguish the specific effects of GSK2801 on BAZ2A and BAZ2B bromodomains from non-specific effects. This compound does not interact with BAZ2A/B or other bromodomain families, making it a valuable tool for studying the specificity of bromodomain inhibitors.

Cellular Effects

This compound has been observed to have minimal effects on various types of cells and cellular processes due to its role as an inactive control compound. It does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . This lack of activity makes this compound an ideal negative control in experiments designed to study the effects of active bromodomain inhibitors like GSK2801.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interaction with the bromodomain-containing protein BRD9. This binding occurs with a dissociation constant (Kd) value of 1.04 micromolar . Unlike GSK2801, this compound does not inhibit or activate enzymes, nor does it cause changes in gene expression. Its primary function is to serve as a structurally related negative control, allowing researchers to differentiate between specific and non-specific effects of bromodomain inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable over time. It does not degrade significantly, and its long-term effects on cellular function are minimal due to its inactivity . This stability makes this compound a reliable negative control in both in vitro and in vivo studies, ensuring consistent results across experiments.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that it does not exhibit significant toxic or adverse effects, even at high doses . This lack of activity at varying dosages further supports its use as a negative control compound in experiments involving bromodomain inhibitors.

Metabolic Pathways

This compound is not involved in any significant metabolic pathways due to its inactivity . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This lack of metabolic activity ensures that this compound does not interfere with the biochemical processes being studied in experiments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins . Its localization and accumulation are minimal, further supporting its role as an inactive control compound.

Subcellular Localization

This compound does not exhibit specific subcellular localization or targeting signals . It does not undergo post-translational modifications that direct it to specific compartments or organelles. This lack of subcellular activity ensures that this compound remains an effective negative control in experiments involving bromodomain inhibitors.

Méthodes De Préparation

The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .

Analyse Des Réactions Chimiques

GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .

Activité Biologique

GSK8573 is a chemical compound developed as a negative control in the study of bromodomain inhibitors, particularly in relation to BAZ2A and BAZ2B proteins. While it shares structural similarities with active compounds like GSK2801, this compound is characterized by its lack of significant biological activity against the targeted bromodomains. This article provides a comprehensive overview of this compound's biological activity based on available research findings, including data tables and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is structurally related to GSK2801, designed to serve as a control compound. It has shown limited binding affinity to bromodomains, particularly BRD9, while being inactive against BAZ2A and BAZ2B.
  • Purpose : The primary role of this compound is to validate the specificity and efficacy of other bromodomain inhibitors, particularly in experimental settings where off-target effects must be minimized.

Binding Affinity and Selectivity

This compound exhibits a significantly lower binding affinity compared to its active counterpart, GSK2801. Research indicates:

  • Binding Affinity :
    • This compound has shown an affinity for BRD9 with a dissociation constant (KDK_D) of approximately 1.04 μM.
    • In contrast, GSK2801 binds to BAZ2A and BAZ2B with KDK_D values of 257 nM and 136 nM, respectively .
CompoundTargetBinding Affinity (K_D)
GSK2801BAZ2A257 nM
GSK2801BAZ2B136 nM
This compoundBRD91.04 μM
This compoundBAZ2A/BInactive

In Vivo Studies

In studies involving mouse models, the effects of this compound were contrasted with those of GSK2801:

  • Liver Regeneration : Mice treated with GSK2801 showed increased liver mass recovery after partial hepatectomy compared to control groups. In contrast, no significant regenerative effects were observed with this compound treatment .
  • Toxicity Protection : When exposed to hepatotoxic agents like carbon tetrachloride (CCl4) or acetaminophen, mice treated with GSK2801 exhibited protection against liver damage and improved survival rates. Conversely, treatment with this compound did not confer any protective effects .

Cellular Assays

  • Fluorescence Recovery After Photobleaching (FRAP) : In assays designed to assess the displacement of BAZ2A from chromatin, only GSK2801 demonstrated the ability to accelerate recovery times, indicating its active role in chromatin dynamics. No such effect was noted for this compound .

Mechanistic Insights

This compound's lack of biological activity can be attributed to its failure to effectively bind or inhibit the BAZ2 bromodomains:

  • Structural Analysis : Crystallographic studies have shown that while GSK2801 occupies the binding site effectively due to its structural configuration, this compound does not engage in similar interactions with the target bromodomains .
  • Selectivity Profile : The selectivity of this compound was evaluated against a panel of bromodomains and other protein targets, confirming its inactivity across most tested proteins except for BRD9 .

Propriétés

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.